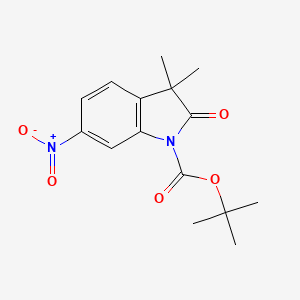
2-(2-(Thietan-3-ylamino)ethyl)isothiazolidine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Thietan-3-ylamino)ethyl)isothiazolidine 1,1-dioxide is a complex organic compound that belongs to the class of isothiazolidines This compound is characterized by the presence of a thietane ring, an isothiazolidine ring, and a sulfone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Thietan-3-ylamino)ethyl)isothiazolidine 1,1-dioxide typically involves the reaction of thietane derivatives with isothiazolidine precursors. One common method involves the nucleophilic substitution of a thietane derivative with an isothiazolidine-1,1-dioxide precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated reactors and real-time monitoring systems can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Thietan-3-ylamino)ethyl)isothiazolidine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the thietane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfides, and various substituted thietane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins.
Medicine: Research has indicated its potential use as an anti-inflammatory and antiarthritic agent.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-(Thietan-3-ylamino)ethyl)isothiazolidine 1,1-dioxide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), enzymes involved in the inflammatory response. The compound binds to the active sites of these enzymes, preventing the conversion of arachidonic acid to pro-inflammatory mediators .
Comparación Con Compuestos Similares
Similar Compounds
Isothiazolidine-1,1-dioxide: A simpler analog with similar inhibitory properties.
Thietane derivatives: Compounds with a thietane ring but lacking the isothiazolidine moiety.
Sultams: Compounds with a sulfone group attached to a nitrogen-containing ring.
Uniqueness
2-(2-(Thietan-3-ylamino)ethyl)isothiazolidine 1,1-dioxide is unique due to its combined structural features of a thietane ring, an isothiazolidine ring, and a sulfone group. This unique combination contributes to its distinct chemical reactivity and potential biological activities .
Propiedades
Fórmula molecular |
C8H16N2O2S2 |
|---|---|
Peso molecular |
236.4 g/mol |
Nombre IUPAC |
N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C8H16N2O2S2/c11-14(12)5-1-3-10(14)4-2-9-8-6-13-7-8/h8-9H,1-7H2 |
Clave InChI |
NWSWJUXCUJHXFJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(S(=O)(=O)C1)CCNC2CSC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















